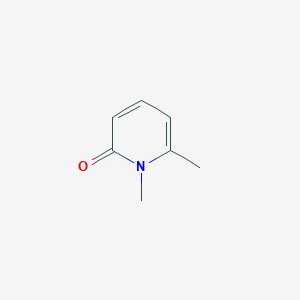
1,6-Dimethylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethylpyridin-2-one, also known as DMP, is a chemical compound that belongs to the pyridinone family. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. DMP is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
1,6-Dimethylpyridin-2-one binds to metal ions through its pyridinone ring, forming stable complexes. The binding of 1,6-Dimethylpyridin-2-one to metal ions can affect the biochemical and physiological processes in cells. For example, 1,6-Dimethylpyridin-2-one can inhibit the activity of enzymes that require metal ions as cofactors, such as cytochrome P450 enzymes. 1,6-Dimethylpyridin-2-one can also affect the uptake and transport of metal ions in cells, which can have a significant impact on cellular function.
生化和生理效应
1,6-Dimethylpyridin-2-one has been shown to have various biochemical and physiological effects. For example, 1,6-Dimethylpyridin-2-one can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the liver. This property makes 1,6-Dimethylpyridin-2-one useful in the treatment of metal poisoning, as it can inhibit the activity of metal-dependent enzymes that are involved in the toxic effects of metal ions. 1,6-Dimethylpyridin-2-one can also affect the uptake and transport of metal ions in cells, which can have a significant impact on cellular function.
实验室实验的优点和局限性
1,6-Dimethylpyridin-2-one has several advantages for lab experiments. It is a potent chelating agent that can bind to metal ions with high affinity, making it useful in various applications, including the treatment of metal poisoning and the detection of metal ions in biological samples. 1,6-Dimethylpyridin-2-one is also stable and easy to handle, making it a convenient reagent for lab experiments. However, 1,6-Dimethylpyridin-2-one has some limitations, including its potential toxicity and the need for careful handling.
未来方向
There are several future directions for research on 1,6-Dimethylpyridin-2-one. One area of research is the development of metal-based drugs that utilize 1,6-Dimethylpyridin-2-one as a ligand. 1,6-Dimethylpyridin-2-one has been shown to have high affinity for metal ions, making it a promising candidate for the development of metal-based drugs. Another area of research is the development of new methods for the detection of metal ions in biological samples. 1,6-Dimethylpyridin-2-one can be used as a fluorescent probe for the detection of metal ions, and new methods for the detection of metal ions using 1,6-Dimethylpyridin-2-one could have significant applications in biology and medicine. Finally, further studies are needed to investigate the potential toxicity of 1,6-Dimethylpyridin-2-one and to develop safer methods for its use in lab experiments.
Conclusion:
In conclusion, 1,6-Dimethylpyridin-2-one is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 1,6-Dimethylpyridin-2-one is a potent chelating agent that can bind to metal ions with high affinity, making it useful in various applications, including the treatment of metal poisoning and the detection of metal ions in biological samples. Further research is needed to investigate the full potential of 1,6-Dimethylpyridin-2-one in various fields of science and medicine.
合成方法
1,6-Dimethylpyridin-2-one is synthesized through various methods, including the reaction of 2,6-dimethylpyridine with ethyl formate, the reaction of 2,6-dimethylpyridine with methyl chloroformate, and the reaction of 2,6-dimethylpyridine with acetic anhydride. The most commonly used method is the reaction of 2,6-dimethylpyridine with ethyl formate, which yields 1,6-Dimethylpyridin-2-one in high yield and purity.
科学研究应用
1,6-Dimethylpyridin-2-one is widely used in scientific research due to its unique properties. It is a potent chelating agent that can bind to metal ions, such as iron, copper, and zinc. This property makes it useful in various applications, including the treatment of metal poisoning, the detection of metal ions in biological samples, and the development of metal-based drugs. 1,6-Dimethylpyridin-2-one is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
属性
CAS 编号 |
15031-43-3 |
|---|---|
产品名称 |
1,6-Dimethylpyridin-2-one |
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC 名称 |
1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |
InChI 键 |
POAHPUAXLGJEIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=O)N1C |
规范 SMILES |
CC1=CC=CC(=O)N1C |
其他 CAS 编号 |
15031-43-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
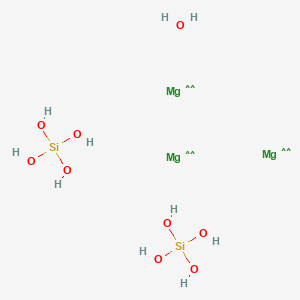
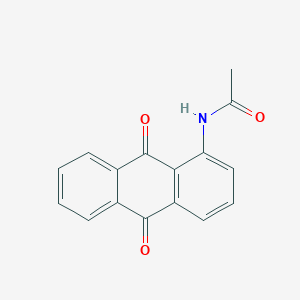
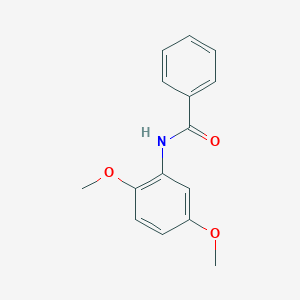
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
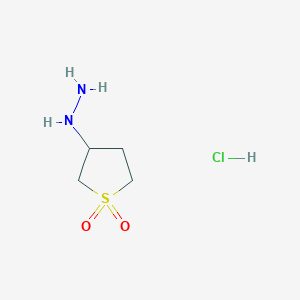
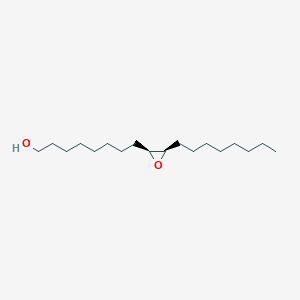
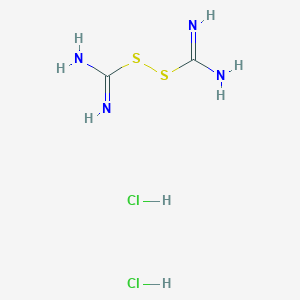
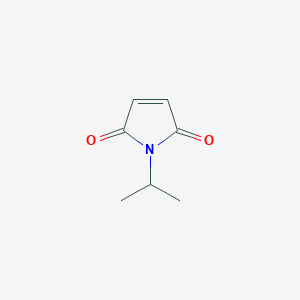
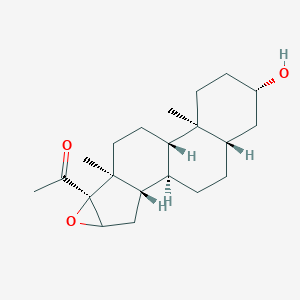
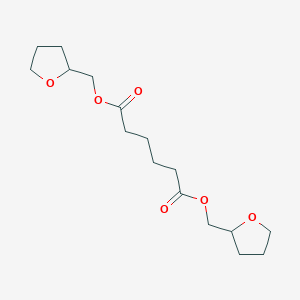
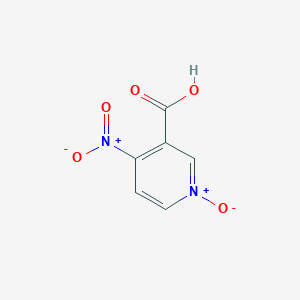
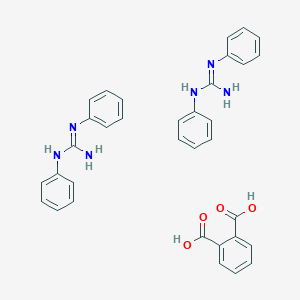
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)